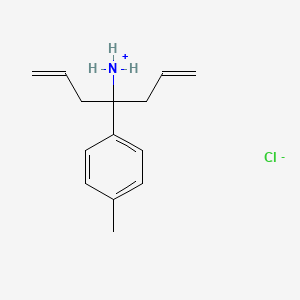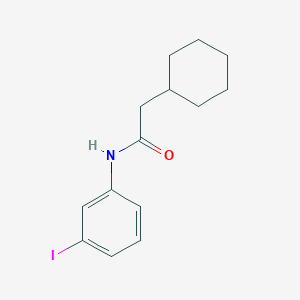![molecular formula C20H22N6O4 B12471268 N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12471268.png)
N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}alanine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with two 4-methoxyphenylamino groups and an alanine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}alanine typically involves a multi-step process. One common method starts with the preparation of 4,6-dichloro-1,3,5-triazine, which is then reacted with 4-methoxyaniline under controlled conditions to form the intermediate 4,6-bis(4-methoxyphenylamino)-1,3,5-triazine. This intermediate is subsequently coupled with alanine in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}alanine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted triazine compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}alanine exerts its effects is primarily through interactions with specific molecular targets. The triazine ring and amino groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The methoxy groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{4,6-bis[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}alanine
- N-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alanine
- N-{4,6-bis[(4-phenyl)amino]-1,3,5-triazin-2-yl}alanine
Uniqueness
N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}alanine is unique due to the presence of methoxy groups, which enhance its solubility and reactivity compared to similar compounds. The methoxy groups also influence the compound’s electronic properties, making it a valuable candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C20H22N6O4 |
|---|---|
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
2-[[4,6-bis(4-methoxyanilino)-1,3,5-triazin-2-yl]amino]propanoic acid |
InChI |
InChI=1S/C20H22N6O4/c1-12(17(27)28)21-18-24-19(22-13-4-8-15(29-2)9-5-13)26-20(25-18)23-14-6-10-16(30-3)11-7-14/h4-12H,1-3H3,(H,27,28)(H3,21,22,23,24,25,26) |
Clé InChI |
ADSZBQJHJGFLEB-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)NC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC)NC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


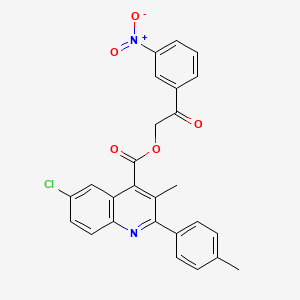
![N-cyclohexyl-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12471192.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)glycinamide](/img/structure/B12471202.png)
![2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12471213.png)
![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide](/img/structure/B12471227.png)
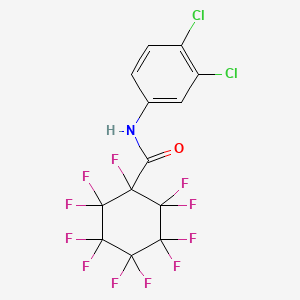
![N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]alaninamide](/img/structure/B12471232.png)
![2-cyano-3-[1-(4-cyclohexylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B12471244.png)
![N-[4-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B12471253.png)
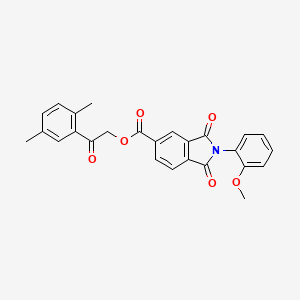

![2-{3-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12471263.png)
